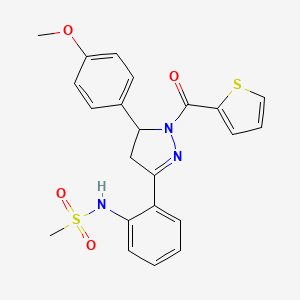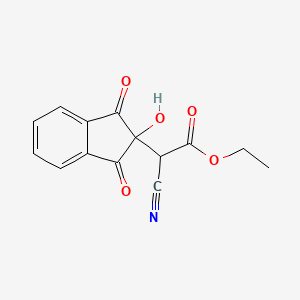![molecular formula C17H25N3O3S B2928641 1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}cyclohexane-1-carboxylic acid CAS No. 1797108-85-0](/img/structure/B2928641.png)
1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This organic compound is structured with several functional groups, including amido and carboxylic acid functionalities attached to a cyclohexane ring
Synthetic Routes and Reaction Conditions:
Initial Synthesis: The compound can be synthesized starting with a cyclohexane derivative which undergoes several steps including amide formation and introduction of the pyrimidine ring.
Reaction Conditions: Typical conditions include the use of organic solvents like dichloromethane and catalysts such as EDCI (ethyl-(dimethylaminopropyl) carbodiimide) for amide coupling. Specific temperatures and pH values are maintained to ensure the stability of intermediates.
Industrial Production Methods: Industrial synthesis scales up the laboratory procedures, employing larger reactors and potentially continuous flow processes to enhance yield and efficiency. Automation in measuring reagents and controlling reaction parameters is also common.
Types of Reactions it Undergoes:
Oxidation and Reduction: Due to the presence of sulfur in the methylsulfanyl group, the compound can undergo oxidation forming sulfoxides or sulfones.
Substitution Reactions: Halogenation and nitration can occur on the pyrimidine ring, altering its electronic properties.
Hydrolysis: The amido bond can be hydrolyzed under acidic or basic conditions to yield the respective carboxylic acid and amine.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, mCPBA (meta-Chloroperbenzoic acid).
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Chlorine, bromine for halogenation, nitric acid for nitration.
Major Products Formed:
From Oxidation: Sulfoxide or sulfone derivatives.
From Substitution: Halogenated or nitrated pyrimidine derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules, often in the development of catalysts or as a building block for combinatorial chemistry libraries.
Medicine: Explored for its pharmacological properties, possibly as an anti-inflammatory or antimicrobial agent due to its unique structure.
Industry: Used in the manufacture of specialty chemicals, including dyes and polymers, where specific functionalities impart desirable properties.
作用机制
Molecular Targets and Pathways: The compound can interact with various biological molecules, primarily through hydrogen bonding and hydrophobic interactions. The amido and carboxylic groups allow it to mimic naturally occurring biomolecules, making it a potential enzyme inhibitor or receptor ligand.
Pathways Involved: Often, such compounds are studied for their ability to inhibit pathways related to cell proliferation or microbial growth by binding to key enzymes.
相似化合物的比较
1-{3-[4,6-Dimethyl-2-(methylsulfonyl)pyrimidin-5-yl]propanamido}cyclohexane-1-carboxylic acid.
1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}benzene-1-carboxylic acid.
This compound’s unique structural features and functionality make it a versatile and valuable component in various fields of scientific research. What do you think? Ready to delve into the depths of molecular science?
属性
IUPAC Name |
1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-11-13(12(2)19-16(18-11)24-3)7-8-14(21)20-17(15(22)23)9-5-4-6-10-17/h4-10H2,1-3H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBDLGGLNHJYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2(CCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(butan-2-yl)-4-methyl-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2928558.png)
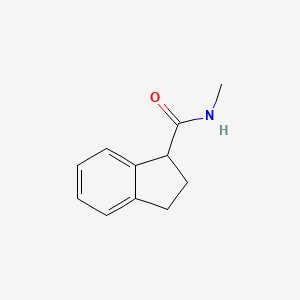
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2928564.png)
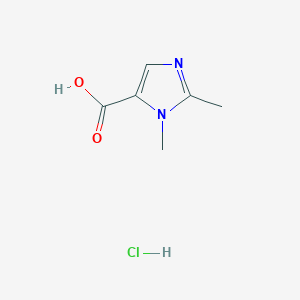
![N-[(2-chlorophenyl)methyl]-2-({3-[4-(morpholine-4-carbonyl)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2928566.png)
![N'-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2928567.png)

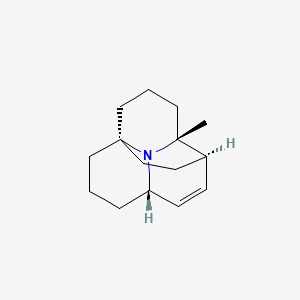
![2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2928571.png)
![3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2928575.png)
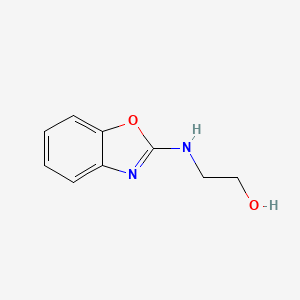
![5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2928578.png)
